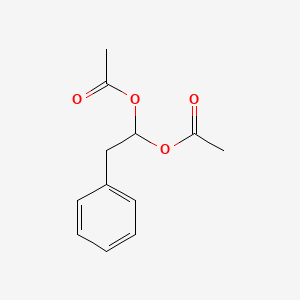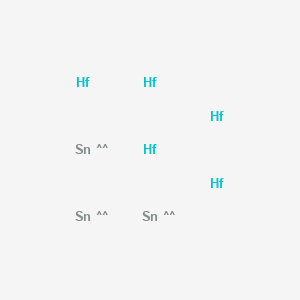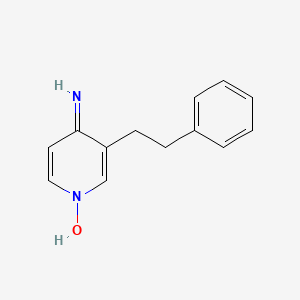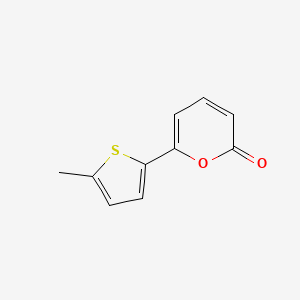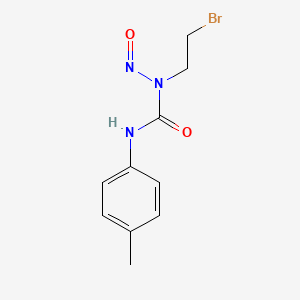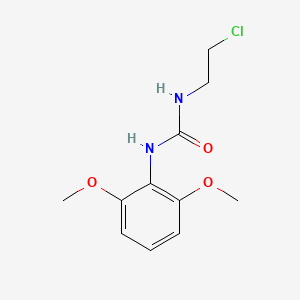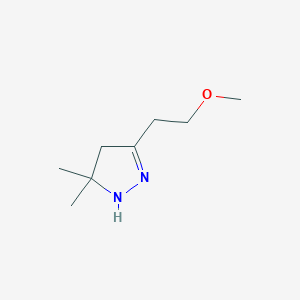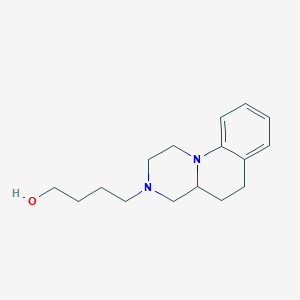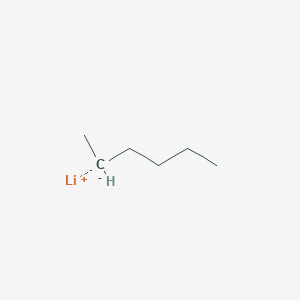
lithium;hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hexane is a compound that combines lithium, an alkali metal, with hexane, a hydrocarbon. Lithium is known for its high reactivity and is commonly used in various chemical reactions and industrial applications. Hexane, on the other hand, is a simple alkane with six carbon atoms and is often used as a non-polar solvent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium hexane typically involves the reaction of lithium metal with hexane in the presence of a catalyst. One common method is the reaction of an alkyl or aryl chloride with lithium metal in hexane. The reaction can be represented as follows: [ \text{RCl} + 2\text{Li} \rightarrow \text{RLi} + \text{LiCl} ] This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of lithium compounds often involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The extracted lithium is then reacted with hexane to produce lithium hexane. The process involves several steps, including roasting the lithium ore, leaching with sulfuric acid, and finally reacting with hexane .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium hexane undergoes various types of chemical reactions, including:
Oxidation: Lithium can be oxidized to form lithium oxide.
Reduction: Lithium hexane can act as a reducing agent in organic synthesis.
Substitution: Lithium hexane can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium hexane include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving lithium hexane depend on the specific reaction conditions and reagents used. For example, the reaction with halogens can produce lithium halides, while oxidation can produce lithium oxide .
Wissenschaftliche Forschungsanwendungen
Lithium hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Lithium compounds are used in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Used in the production of high-energy-density batteries and other electronic devices.
Wirkmechanismus
The mechanism of action of lithium hexane involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Grignard Reagents: Similar to lithium hexane, Grignard reagents are organometallic compounds used in organic synthesis.
Organolithium Compounds: Other organolithium compounds, such as butyllithium, share similar reactivity and applications with lithium hexane.
Uniqueness
Lithium hexane is unique in its combination of lithium’s high reactivity and hexane’s non-polar solvent properties. This makes it particularly useful in specific organic synthesis reactions where a non-polar environment is required .
Eigenschaften
CAS-Nummer |
13406-09-2 |
|---|---|
Molekularformel |
C6H13Li |
Molekulargewicht |
92.1 g/mol |
IUPAC-Name |
lithium;hexane |
InChI |
InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h3H,4-6H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
KXNASDIZDONYKA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCC[CH-]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


